molecular formula C19H17N3O2 B2468417 N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide CAS No. 921571-07-5

N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide

Cat. No. B2468417
CAS RN: 921571-07-5
M. Wt: 319.364
InChI Key: UCQZIHDARNGLIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide, also known as OPBE, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery. OPBE is a pyridazine-based compound that exhibits unique properties, making it an attractive target for further research.

Mechanism of Action

The exact mechanism of action of N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory mediators. N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide has been shown to exhibit various biochemical and physiological effects. The compound has been reported to exhibit antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide has also been shown to exhibit hepatoprotective activity by protecting liver cells from oxidative stress and inflammation. In addition, the compound has been reported to exhibit analgesic and anti-pyretic activities.

Advantages and Limitations for Lab Experiments

N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide exhibits several advantages as a research tool. It is a relatively stable compound that can be easily synthesized in large quantities. The compound exhibits low toxicity and has been shown to be well-tolerated in animal studies. However, the compound also exhibits some limitations. It has poor solubility in aqueous solutions, which can limit its bioavailability and efficacy. In addition, the compound has a short half-life, which can limit its therapeutic potential.

Future Directions

There are several future directions for research on N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide. One area of interest is the development of more potent derivatives of the compound that exhibit improved solubility and bioavailability. Another area of interest is the investigation of the compound's potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide and its effects on various signaling pathways.

Synthesis Methods

The synthesis of N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide involves the reaction of 2-aminopyridine with benzoyl chloride, followed by the reaction of the resulting product with ethyl bromoacetate. The final step involves the hydrolysis of the ester group to yield N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide. The synthesis method has been optimized to yield high purity and yield of the compound.

Scientific Research Applications

N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit anti-inflammatory, anti-cancer, and anti-bacterial activities. The compound has been tested on various cancer cell lines, including breast, lung, and colon cancer cells, and has shown promising results in inhibiting their growth. N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2/c23-18-12-11-17(15-7-3-1-4-8-15)21-22(18)14-13-20-19(24)16-9-5-2-6-10-16/h1-12H,13-14H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCQZIHDARNGLIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide

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